molecular formula C8H3Cl2F5O B1410857 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride CAS No. 1807184-41-3

2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410857
CAS No.: 1807184-41-3
M. Wt: 281 g/mol
InChI Key: ZIMFBKICCMTTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride” is a chemical compound with the molecular formula C8H3Cl2F5O and a molecular weight of 281 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

The synthesis of benzotrifluoride derivatives, such as “this compound”, can be achieved by contacting benzotrichloride or its derivatives with hydrogen fluoride in a gaseous phase . This process is carried out in the presence of aluminum fluoride .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two chlorine atoms, three fluorine atoms, and a difluoromethoxy group .

Scientific Research Applications

Environmental Pollution and Remediation

  • Persistent organic pollutants like polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs) have been extensively studied due to their extreme toxicity and tendency to bioaccumulate. Research into mechanisms governing their formation, chlorination, dechlorination, and destruction could inform methods to mitigate similar compounds, potentially including 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride, if it shares similar environmental behaviors (Altarawneh et al., 2009).

Advanced Materials and Chemical Synthesis

  • NMR investigations of fluorinated graphite intercalation compounds provide insights into molecular dynamics, arrangement, and phase transitions, which could be relevant for the study of compounds like this compound when considering its application in materials science or its interaction with graphite and other layered materials (Panich, 1993).

Pharmacological and Biomedical Applications

  • The review of chromones and their derivatives as radical scavengers provides an example of how compounds with specific functional groups can be important in medical research, particularly concerning their antioxidant properties. This suggests that this compound could potentially be explored for its pharmacological activities, assuming similar reactive properties (Yadav et al., 2014).

Properties

IUPAC Name

2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-5-3(8(13,14)15)1-2-4(6(5)10)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMFBKICCMTTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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